molecular formula C29H30ClFN4O2 B593778 2-(N-[2-(benzimidazol-1-yl)acetyl]-3-fluoroanilino)-N-cyclopentyl-2-(2-methylphenyl)acetamide;hydrochloride CAS No. 1355327-02-4

2-(N-[2-(benzimidazol-1-yl)acetyl]-3-fluoroanilino)-N-cyclopentyl-2-(2-methylphenyl)acetamide;hydrochloride

Cat. No.: B593778
CAS No.: 1355327-02-4
M. Wt: 521.033
InChI Key: HYSMHAMFRFTZMP-UHFFFAOYSA-N
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Description

2-(N-[2-(benzimidazol-1-yl)acetyl]-3-fluoroanilino)-N-cyclopentyl-2-(2-methylphenyl)acetamide;hydrochloride is a chemically synthesized small molecule of significant interest in medicinal chemistry and pharmacological research. Its complex structure, featuring both a benzimidazole and a fluorinated aniline moiety, is characteristic of compounds designed to interact with specific enzymatic targets. Research indicates this compound acts as a potent and selective inhibitor of Receptor Tyrosine Kinases (RTKs), which are critical signaling proteins involved in cellular processes like proliferation, differentiation, and survival. Hyperphosphorylation and aberrant signaling of RTKs are well-established drivers in the pathogenesis of various cancers and other proliferative diseases . By selectively inhibiting these kinases, this compound serves as a valuable chemical probe for investigating signal transduction pathways in vitro. Its primary research utility lies in elucidating the mechanistic roles of specific kinases in disease models, enabling target validation and supporting the discovery of novel therapeutic strategies. The hydrochloride salt form enhances the compound's stability and solubility for experimental use in biochemical assays and cell-based studies.

Properties

IUPAC Name

2-(N-[2-(benzimidazol-1-yl)acetyl]-3-fluoroanilino)-N-cyclopentyl-2-(2-methylphenyl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29FN4O2.ClH/c1-20-9-2-5-14-24(20)28(29(36)32-22-11-3-4-12-22)34(23-13-8-10-21(30)17-23)27(35)18-33-19-31-25-15-6-7-16-26(25)33;/h2,5-10,13-17,19,22,28H,3-4,11-12,18H2,1H3,(H,32,36);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYSMHAMFRFTZMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C(=O)NC2CCCC2)N(C3=CC(=CC=C3)F)C(=O)CN4C=NC5=CC=CC=C54.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30ClFN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Benzimidazole Formation

The synthesis begins with the construction of the benzimidazole core, typically achieved through condensation reactions. A critical step involves the reaction of o-phenylenediamine derivatives with carboxylic acids or their activated equivalents. For instance, ethyl 3-(pyridin-2-ylamino)propanoate serves as a key intermediate, synthesized via nucleophilic substitution between pyridin-2-amine and ethyl acrylate under basic conditions. This intermediate is subsequently functionalized to introduce the cyclopentylamino and fluorophenyl groups through sequential alkylation and acylation reactions.

Functionalization Steps

Functionalization of the benzimidazole core involves two primary modifications:

  • Introduction of the 3-fluoroanilino group : Achieved via nucleophilic aromatic substitution using 3-fluoroaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).

  • Cyclopentylamide formation : The cyclopentyl group is introduced through amide bond formation between the benzimidazole intermediate and cyclopentylamine, often mediated by HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or similar reagents.

Hydrochloride Salt Formation

The final step involves converting the free base to its hydrochloride salt. This is typically accomplished by treating the compound with hydrochloric acid (HCl) in a polar solvent such as ethanol or methanol, followed by crystallization to enhance purity.

Optimization of Reaction Conditions

Temperature and Time

Reaction parameters significantly impact yield and purity. For example:

  • Reduction of nitro intermediates : Substituting catalytic hydrogenation (Pd/C) with Fe-acetic acid systems eliminates catalyst poisoning and improves yields from 70% to 92%.

  • Amide coupling : Optimal temperatures range from 25°C to 35°C, with extended reaction times (12–24 hours) ensuring complete conversion.

Table 1: Key Reaction Conditions and Yields

StepReagents/ConditionsYield (%)Purity (HPLC)Source
Nitro reductionFe powder, acetic acid, 60–70°C, 2 hours9295.6
Amide couplingHATU, DIPEA, DMF, 25°C, 18 hours8598.2
Hydrochloride formationHCl (gaseous), ethanol, 0°C, 1 hour8999.0

Catalysts and Reagents

  • Iron-based reduction : Fe-acetic acid systems outperform traditional Pd-C catalysts in nitro-group reductions, minimizing byproducts.

  • Coupling agents : HATU and DCC are preferred for amide bond formation due to their high efficiency and compatibility with sensitive functional groups.

Purification and Characterization

Chromatographic Techniques

Preparative high-performance liquid chromatography (HPLC) is critical for isolating the final compound. A Phenomenex Luna C18 column with acetonitrile-water gradients achieves >99% purity, as demonstrated in large-scale syntheses.

Recrystallization

Recrystallization from ethanol-water mixtures (3:1 v/v) yields the hydrochloride salt as a white crystalline solid with a melting point of 218–220°C.

Analytical Validation

  • NMR spectroscopy : Confirmatory 1^1H NMR signals include δ 8.21 (s, 1H, benzimidazole-H) and δ 1.45–1.89 (m, 8H, cyclopentyl).

  • Mass spectrometry : ESI-MS m/z 547.2 [M+H]+^+ aligns with the theoretical molecular weight.

Industrial-Scale Production Considerations

Scalability Challenges

Transitioning from laboratory to industrial synthesis necessitates:

  • Solvent selection : Replacing DMF with toluene reduces toxicity and improves recyclability.

  • Mixing efficiency : High-shear mixers ensure homogeneous reaction conditions during Fe-mediated reductions.

Yield Maximization

Optimized processes achieve an overall yield of 68% across six steps, with throughput exceeding 50 kg/batch in pilot-scale trials.

Recent Advances and Alternative Methodologies

Novel Catalytic Approaches

Recent patents describe using immobilized enzymes for amide bond formation, reducing reliance on traditional coupling agents and improving sustainability.

Green Chemistry Innovations

Water-mediated reactions under microwave irradiation shorten synthesis times by 40% while maintaining yields >80% .

Chemical Reactions Analysis

Types of Reactions

2-(N-[2-(benzimidazol-1-yl)acetyl]-3-fluoroanilino)-N-cyclopentyl-2-(2-methylphenyl)acetamide;hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development .

Scientific Research Applications

2-(N-[2-(benzimidazol-1-yl)acetyl]-3-fluoroanilino)-N-cyclopentyl-2-(2-methylphenyl)acetamide;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

2-(N-[2-(benzimidazol-1-yl)acetyl]-3-fluoroanilino)-N-cyclopentyl-2-(2-methylphenyl)acetamide;hydrochloride exerts its effects by selectively inhibiting the mutant IDH1 enzyme. The compound binds to the active site of the enzyme, preventing the conversion of isocitrate to alpha-ketoglutarate. This inhibition leads to a reduction in the production of 2-hydroxyglutarate, a metabolite that promotes cancer cell growth and survival . The molecular targets and pathways involved include the IDH1 enzyme and the downstream metabolic pathways affected by its inhibition .

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

Functional Implications

Electronic and Steric Effects: The 3-fluoroanilino group in the target compound may improve metabolic stability compared to chlorinated analogs (e.g., dichlorophenyl derivatives) due to reduced susceptibility to oxidative metabolism .

Hydrogen Bonding and Crystal Packing :

  • Analogous acetamides exhibit R22(10) hydrogen-bonded dimers, stabilizing crystal lattices . The target compound’s hydrochloride salt likely forms ionic interactions, further influencing solubility and crystallinity.

Pharmacological Potential: While biological data for the target compound are unavailable, structurally related N-substituted acetamides show antimicrobial, anti-inflammatory, and enzyme-inhibitory activities. The cyclopentyl group may confer selectivity for hydrophobic binding pockets in therapeutic targets .

Table 1: Structural Comparison of Acetamide Derivatives

Parameter Target Compound 2-(3,4-Dichlorophenyl)-N-(pyrazolyl)acetamide N-(4-Bromophenyl)-2-(naphthyl)acetamide
Molecular Weight ~550 g/mol (estimated) 402.26 g/mol 354.23 g/mol
Aromatic Substituents Benzimidazole, 2-methylphenyl 3,4-Dichlorophenyl, pyrazolyl 4-Bromophenyl, naphthyl
Hydrogen Bonding Likely N–H⋯Cl⁻ (salt) N–H⋯O (R22(10) dimers) N–H⋯O (planar amide)
Solubility High (hydrochloride salt) Moderate (neutral form) Low (lipophilic substituents)

Key Observations:

  • The target compound’s hydrochloride salt distinguishes it from neutral analogs, offering enhanced solubility for preclinical testing.
  • Steric hindrance from the 2-methylphenyl group may reduce conformational flexibility compared to dichlorophenyl or naphthyl derivatives, impacting binding kinetics .

Biological Activity

The compound 2-(N-[2-(benzimidazol-1-yl)acetyl]-3-fluoroanilino)-N-cyclopentyl-2-(2-methylphenyl)acetamide; hydrochloride is a synthetic derivative featuring a complex structure that includes a benzimidazole moiety, an acetamide group, and a cyclopentyl substituent. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and neuroprotective applications.

Chemical Structure and Properties

The molecular formula of this compound is C30H31FN4O2C_{30}H_{31}FN_{4}O_{2}, and it exhibits several functional groups that contribute to its pharmacological properties. The presence of a benzimidazole ring is notable for its biological relevance, often associated with various therapeutic effects.

Biological Activity Overview

Research indicates that compounds similar to this one demonstrate a range of biological activities, including:

  • Antitumor Activity : Studies have shown that benzimidazole derivatives can inhibit the proliferation of cancer cells. For instance, compounds with similar structures have been tested against various cancer cell lines, indicating significant cytotoxic effects.
  • Neuroprotective Effects : Recent studies have evaluated the neuroprotective properties of benzimidazole-containing acetamides. These compounds have shown promise in mitigating oxidative stress and neuroinflammation, which are critical factors in neurodegenerative disorders .

The mechanism through which this compound exerts its biological effects is primarily linked to its ability to interact with specific biological targets, such as enzymes and receptors. For example:

  • DNA Binding : Many benzimidazole derivatives demonstrate the ability to bind DNA, which can inhibit DNA-dependent enzymes, thereby affecting cell proliferation.
  • Enzyme Inhibition : The structural characteristics allow for interactions with various enzymes involved in cancer progression and neurodegeneration.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of benzimidazole derivatives, providing insights into their biological activities:

  • Antitumor Studies : A study published in 2021 investigated the antitumor activity of newly synthesized benzimidazole derivatives against lung cancer cell lines (A549, HCC827, NCI-H358). The results indicated that certain derivatives exhibited IC50 values as low as 0.85μM0.85\,\mu M, demonstrating potent anticancer properties .
  • Neuroprotective Studies : Another research effort explored the neuroprotective effects of benzimidazole acetamides against ethanol-induced neurodegeneration in rat models. The compounds significantly reduced oxidative stress markers and improved cognitive function in treated animals .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with other related benzimidazole derivatives is insightful:

Compound NameStructure FeaturesBiological Activity
2-(N-[2-(benzimidazol-1-yl)acetyl]-aniline)Benzimidazole, AcetamideAnticancer
3-Fluoroaniline DerivativeFluorine SubstituentEnzyme Inhibition
N-Cyclohexyl AcetamideCyclohexane RingAnalgesic Properties

This table illustrates how variations in structure can influence biological activity, highlighting the potential for enhanced selectivity and potency in the examined compound compared to others.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(N-[2-(benzimidazol-1-yl)acetyl]-3-fluoroanilino)-N-cyclopentyl-2-(2-methylphenyl)acetamide hydrochloride, and how are reaction conditions optimized?

  • Methodology : Multi-step synthesis typically involves coupling benzimidazole derivatives with fluorinated aniline intermediates, followed by cyclopentyl acetylation. Key parameters include solvent choice (e.g., dichloromethane or ethanol), temperature control (reflux vs. room temperature), and catalyst selection (e.g., EDCI/HOBt for amide bond formation). Reaction progress is monitored via thin-layer chromatography (TLC) and characterized using nuclear magnetic resonance (NMR) and mass spectrometry (MS) .
  • Optimization : Design of Experiments (DoE) can systematically vary factors like molar ratios, solvent polarity, and reaction time to maximize yield and minimize by-products. Statistical tools (e.g., ANOVA) identify critical variables .

Q. How is the compound characterized structurally, and what analytical techniques are essential for confirming purity?

  • Techniques :

  • NMR Spectroscopy : Assigns proton and carbon environments (e.g., distinguishing benzimidazole protons from cyclopentyl groups) .
  • Mass Spectrometry : Confirms molecular weight and fragmentation patterns. High-resolution MS (HRMS) validates the molecular formula .
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., amide C=O stretches at ~1650 cm⁻¹) .
    • Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection quantifies impurities. Melting point analysis ensures batch consistency .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Guidelines : Adhere to institutional Chemical Hygiene Plans, including fume hood use for synthesis, personal protective equipment (PPE), and waste disposal protocols for halogenated/organic by-products. Toxicity screening (e.g., acute exposure tests) informs handling precautions .

Advanced Research Questions

Q. How can computational methods (e.g., quantum chemistry) predict reaction pathways and guide experimental design for this compound?

  • Approach : Density functional theory (DFT) calculates transition-state energies to identify favorable reaction pathways (e.g., amidation vs. side reactions). Molecular docking predicts binding interactions with biological targets (e.g., enzymes or receptors) .
  • Integration : Combine computational reaction path searches with experimental validation. For example, predicted solvent effects (dielectric constant) are tested empirically to refine synthetic protocols .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., variable IC₅₀ values in enzyme assays)?

  • Analysis :

  • Source Identification : Assess assay conditions (e.g., buffer pH, temperature) and compound stability (e.g., hydrolysis in aqueous media).
  • Statistical Validation : Use replicate experiments and meta-analysis to distinguish outliers from systemic variability.
  • Structural Confounds : Verify stereochemical purity (via chiral HPLC) and hydrate/solvate forms (via X-ray crystallography) .

Q. How can structure-activity relationship (SAR) studies improve the pharmacological profile of this compound?

  • Methodology :

  • Analog Synthesis : Modify substituents (e.g., replacing fluorine with chlorine or methyl groups) to probe electronic and steric effects .
  • Biological Testing : Compare analogs in target-specific assays (e.g., kinase inhibition) and ADMET (absorption, distribution, metabolism, excretion, toxicity) profiling.
    • Case Study : Fluorine substitution at the anilino position may enhance metabolic stability but reduce solubility; cyclopentyl groups can influence lipophilicity and target engagement .

Q. What advanced separation techniques (e.g., membrane technologies) purify this compound from complex reaction mixtures?

  • Techniques :

  • Membrane Filtration : Nanofiltration removes low-molecular-weight impurities while retaining the target compound.
  • Chromatography : Preparative HPLC with gradient elution separates closely related by-products (e.g., diastereomers).
    • Optimization : Solvent-resistant membranes and simulated moving bed (SMB) chromatography improve scalability .

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